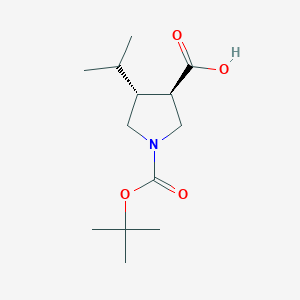

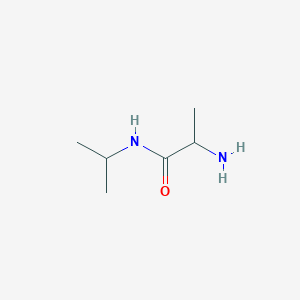

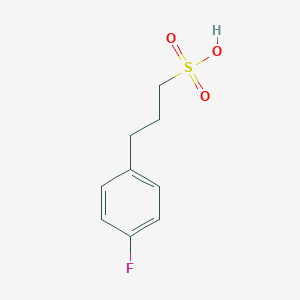

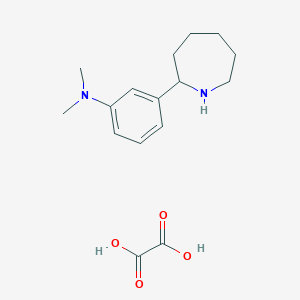

(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid (IPPCA) is a chiral organic compound that has recently gained attention as an important reagent in organic synthesis. It has been used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. IPPCA has also been proposed for use in the synthesis of peptides and peptidomimetics.

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

The tert-butyl (t-Bu) group is commonly used in the synthesis of N-Boc-protected anilines. This protection strategy is crucial for the synthesis of various pharmaceuticals and complex organic molecules. The t-Bu group provides steric hindrance, which protects the amine functionality during reactions that might otherwise affect it .

Synthesis of Tetrasubstituted Pyrroles

This compound is utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles are important intermediates in the synthesis of natural products and pharmaceuticals .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern is exploited in biocatalytic processes. Its steric bulk can influence the outcome of enzymatic reactions, making it a valuable tool in the development of new biocatalytic methods .

Chemical Transformations

In chemical transformations, the tert-butyl group is used due to its ability to influence reactivity and selectivity. Its presence can alter the course of a reaction, leading to more desirable products or more efficient reaction pathways .

Biosynthetic Pathways

The tert-butyl group plays a role in biosynthetic pathways. Its presence in certain biomolecules can affect the way these molecules are synthesized or degraded within biological systems .

Biodegradation Pathways

Similarly, the tert-butyl group is involved in biodegradation pathways. It can affect how certain compounds are broken down in the environment or within living organisms, which is important for understanding the lifecycle of these compounds .

Palladium-Catalyzed Reactions

This compound is used in palladium-catalyzed reactions, which are a cornerstone of modern synthetic chemistry. The tert-butyl group can stabilize reactive intermediates and influence the outcome of these reactions .

Environmental Impact and Sustainability

The tert-butyl group’s impact on the environment and sustainability is an area of ongoing research. Understanding how this group affects the degradation of compounds can lead to the development of more environmentally friendly materials and processes .

properties

IUPAC Name |

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-8(2)9-6-14(7-10(9)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUJMGVDZCVHQJ-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649719 |

Source

|

| Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid | |

CAS RN |

1212348-80-5 |

Source

|

| Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)

![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)